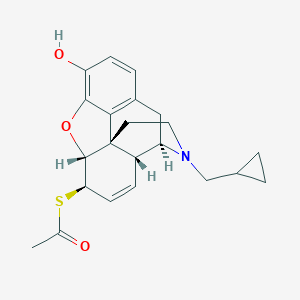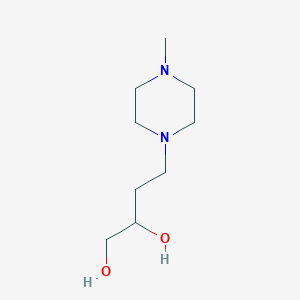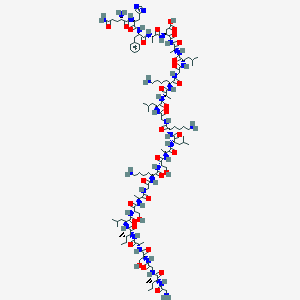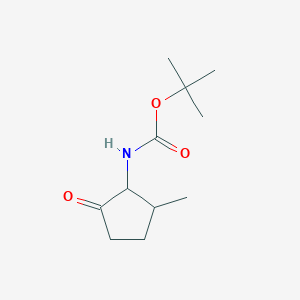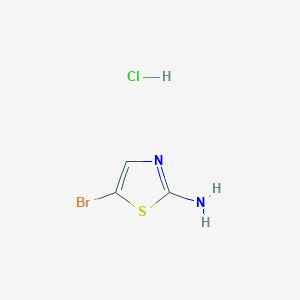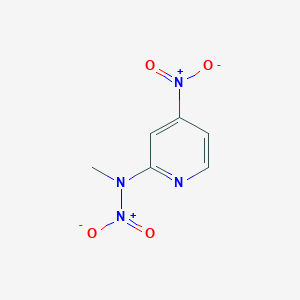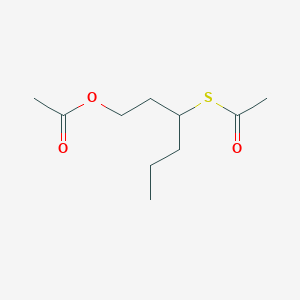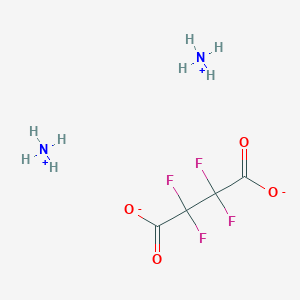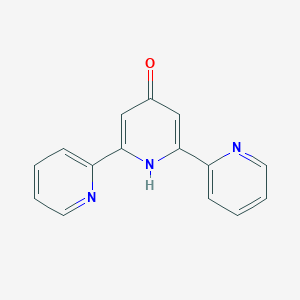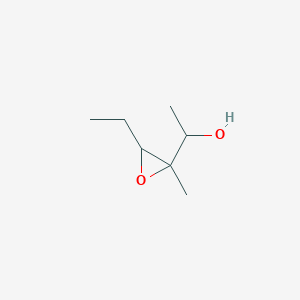
1-(3-Ethyl-2-methyloxiran-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethyl-2-methyloxiran-2-yl)ethanol, also known as Ethyl vinyl carbinol (EVC), is a chemical compound that has been widely used in scientific research due to its unique properties. EVC is a colorless liquid that is soluble in water and organic solvents. It has been used in various fields of research, including biochemistry, pharmacology, and organic synthesis.
作用機序
The mechanism of action of EVC is not fully understood. However, it is believed that EVC may act as a reactive intermediate in various chemical reactions. EVC has been shown to undergo nucleophilic substitution reactions with various nucleophiles, including amines, alcohols, and thiols.
生化学的および生理学的効果
EVC has been shown to have various biochemical and physiological effects. It has been shown to have antibacterial, antifungal, and antiviral properties. EVC has also been shown to have antioxidant properties and may protect against oxidative stress. In addition, EVC has been shown to have anti-inflammatory properties and may reduce inflammation.
実験室実験の利点と制限
EVC has several advantages for use in lab experiments. It is a versatile compound that can be used as a solvent, reagent, and intermediate in organic synthesis. EVC is also readily available and inexpensive. However, EVC has some limitations for use in lab experiments. It is a highly reactive compound and may react with other compounds in the lab. EVC is also a flammable liquid and must be handled with care.
将来の方向性
There are several future directions for research on EVC. One possible direction is the development of new synthetic methods for EVC. Another direction is the investigation of the mechanism of action of EVC. Further research is also needed to determine the full range of biochemical and physiological effects of EVC. Additionally, EVC may have potential applications in the development of new pharmaceuticals and natural products.
合成法
EVC can be synthesized by the reaction of ethylene oxide and acetaldehyde in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The reaction takes place under mild conditions, and the yield of EVC is high. The purity of the product can be increased by distillation or recrystallization.
科学的研究の応用
EVC has been used in various scientific research applications due to its unique properties. It has been used as a solvent, reagent, and intermediate in organic synthesis. EVC has also been used as a chiral auxiliary in asymmetric synthesis. In addition, EVC has been used in the synthesis of natural products and pharmaceuticals.
特性
CAS番号 |
135185-96-5 |
|---|---|
製品名 |
1-(3-Ethyl-2-methyloxiran-2-yl)ethanol |
分子式 |
C7H14O2 |
分子量 |
130.18 g/mol |
IUPAC名 |
1-(3-ethyl-2-methyloxiran-2-yl)ethanol |
InChI |
InChI=1S/C7H14O2/c1-4-6-7(3,9-6)5(2)8/h5-6,8H,4H2,1-3H3 |
InChIキー |
GKWAXOQNCCENFQ-UHFFFAOYSA-N |
SMILES |
CCC1C(O1)(C)C(C)O |
正規SMILES |
CCC1C(O1)(C)C(C)O |
同義語 |
Oxiranemethanol, 3-ethyl--alpha-,2-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



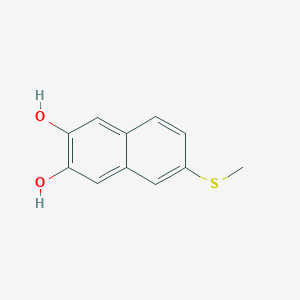
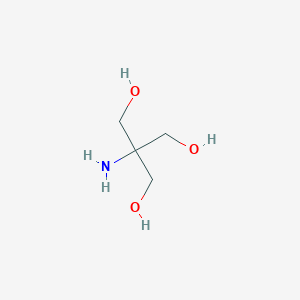
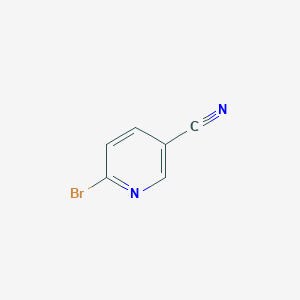
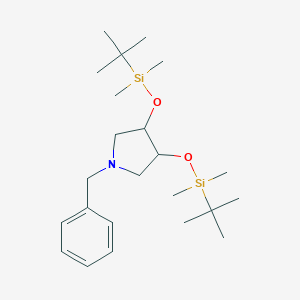
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-4,5-dihydroxy-2-[(E)-16-oxohexadec-3-en-2-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B145354.png)
